7-Ketopregnenolone

CAS No.: 33530-84-6

Cat. No.: VC19672445

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33530-84-6 |

|---|---|

| Molecular Formula | C21H30O3 |

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

| Standard InChI | InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15+,16-,17-,19-,20-,21+/m0/s1 |

| Standard InChI Key | WNHLZNUVEVVTSY-GVQHXQKQSA-N |

| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |

| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

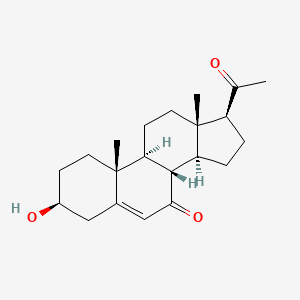

7-Ketopregnenolone (CAS 33530-84-6) is a 3β-hydroxy-Δ⁵-steroid featuring oxo groups at positions 7 and 20 . Its IUPAC name, (3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one, reflects its stereochemical complexity . The compound is structurally related to pregnenolone, differing by the addition of a 7-keto moiety, which significantly alters its biochemical reactivity.

Table 1: Key Molecular Properties of 7-Ketopregnenolone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.5 g/mol |

| CAS Registry Number | 33530-84-6 |

| XLogP3-AA | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Exact Mass | 330.2195 Da |

Spectroscopic and Chromatographic Profiles

The compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectra reveal characteristic peaks corresponding to its steroidal backbone and ketone groups. For instance, ¹³C NMR data highlight resonances at δ 209.2 ppm (C7 ketone) and δ 170.1 ppm (C20 acetyl group) . Mass spectrometry (MS) analysis shows a base peak at m/z 330, consistent with the molecular ion, and fragment ions at m/z 245 (loss of acetyl) and 43 (acetyl group) .

Table 2: Spectral Signatures of 7-Ketopregnenolone

| Technique | Key Peaks/Features |

|---|---|

| ¹³C NMR | δ 209.2 (C7), 170.1 (C20) |

| GC-MS | m/z 330 (M⁺), 245, 43 |

| ATR-IR | 1705 cm⁻¹ (C=O stretch) |

Biosynthesis and Metabolic Pathways

Enzymatic Derivation from Pregnenolone

7-Ketopregnenolone is synthesized via the oxidation of pregnenolone at position 7, likely mediated by cytochrome P450 enzymes or dehydrogenases in bacterial systems . This modification introduces a ketone group, reducing the compound’s susceptibility to further steroidogenic transformations, unlike its parent molecule. The reaction proceeds through a NAD⁺-dependent mechanism, as inferred from analogous steroid oxidation pathways .

Bacterial Metabolism

As a bacterial metabolite, 7-ketopregnenolone may participate in microbial steroid degradation pathways. Certain Actinobacteria and Proteobacteria species oxidize sterols to ketosteroids as part of their energy metabolism, though the exact role of 7-ketopregnenolone in these processes remains underexplored . Its detection in bacterial cultures suggests involvement in catabolic or signaling pathways, warranting further investigation.

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The compound exhibits limited aqueous solubility (≤1 mg/mL in PBS pH 7.2) but dissolves readily in organic solvents like dimethylformamide (25 mg/mL) and ethanol (10 mg/mL) . Its calculated partition coefficient (XLogP3 = 3) indicates moderate hydrophobicity, favoring membrane permeability in biological systems .

Thermal and pH Stability

7-Ketopregnenolone demonstrates stability under ambient conditions, with a predicted boiling point of 477.1°C and a melting point range of 245–248°C . The pKa of 14.67 ± 0.60 suggests protonation occurs only under strongly basic conditions, rendering the molecule stable across physiological pH ranges .

Biological Activities and Research Applications

Probiotic and Pathogenic Interactions

Preliminary studies posit that 7-ketopregnenolone may modulate bacterial growth or virulence. For example, Mycobacterium tuberculosis utilizes host-derived steroids during infection, though whether 7-ketopregnenolone serves as a substrate or inhibitor in such interactions requires validation .

Enzymatic Inhibition Assays

Future Directions and Research Gaps

Elucidating Metabolic Roles

Key unanswered questions include:

-

Does 7-ketopregnenolone act as a signaling molecule in bacterial quorum sensing?

-

Can it serve as a biomarker for specific microbial communities in environmental samples?

-

What enzymes catalyze its synthesis and degradation in prokaryotic systems?

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume